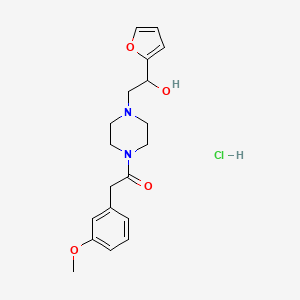
1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride is a complex organic compound that features a furan ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: This step involves the preparation of the furan-2-yl intermediate through a series of reactions such as cyclization and functional group modifications.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and appropriate alkylating agents.
Coupling with Methoxyphenyl Group: The final step involves coupling the furan-2-yl piperazine derivative with a methoxyphenyl ethanone derivative under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride: Lacks the furan ring, which may affect its biological activity.
1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenylethanone hydrochloride: Lacks the methoxy group, which may influence its chemical reactivity and interactions.
Uniqueness: 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(3-methoxyphenyl)ethanone hydrochloride is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-(3-methoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-24-16-5-2-4-15(12-16)13-19(23)21-9-7-20(8-10-21)14-17(22)18-6-3-11-25-18;/h2-6,11-12,17,22H,7-10,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBMMJWSAOJMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
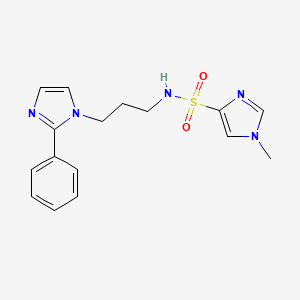
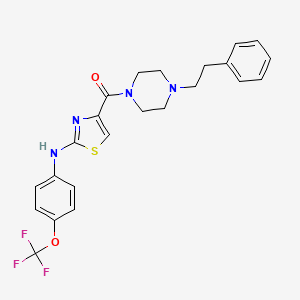
![(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2840374.png)
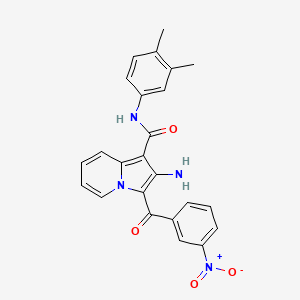
![N'-[(Z)-AMINO(2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B2840379.png)
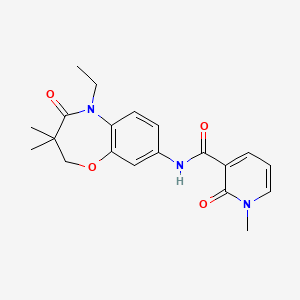
![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840384.png)
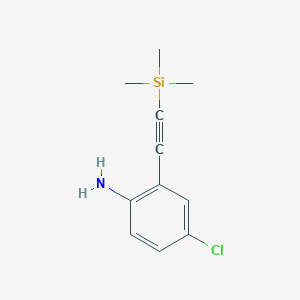
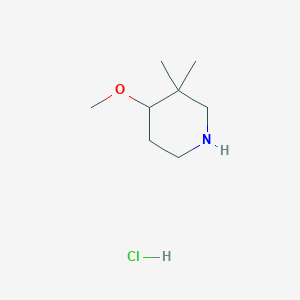
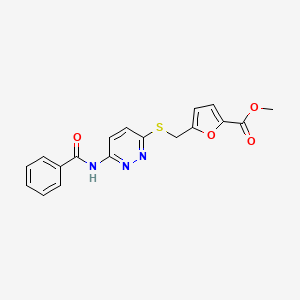
![6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2840391.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)
![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/new.no-structure.jpg)
